2-Bromo-3-(2-octyldodecyl)thiophene

Organic Electronics Polymer Synthesis Quality Control

2-Bromo-3-(2-octyldodecyl)thiophene (CAS 1268060-77-0) is a functionalized thiophene monomer featuring a bromine atom at the 2-position and a branched 2-octyldodecyl alkyl chain at the 3-position. With a molecular weight of 443.57 g/mol and a purity typically exceeding 95.0% by GC, this compound serves as a critical intermediate in the synthesis of regioregular conjugated polymers.

Molecular Formula C24H43BrS
Molecular Weight 443.6 g/mol
CAS No. 1268060-77-0
Cat. No. B1510439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(2-octyldodecyl)thiophene
CAS1268060-77-0
Molecular FormulaC24H43BrS
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCCCCC)CC1=C(SC=C1)Br
InChIInChI=1S/C24H43BrS/c1-3-5-7-9-11-12-14-16-18-22(17-15-13-10-8-6-4-2)21-23-19-20-26-24(23)25/h19-20,22H,3-18,21H2,1-2H3
InChIKeyMQXOLNIXHNEXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(2-octyldodecyl)thiophene (CAS 1268060-77-0): High-Purity Building Block for Solution-Processable Organic Semiconductors


2-Bromo-3-(2-octyldodecyl)thiophene (CAS 1268060-77-0) is a functionalized thiophene monomer featuring a bromine atom at the 2-position and a branched 2-octyldodecyl alkyl chain at the 3-position . With a molecular weight of 443.57 g/mol and a purity typically exceeding 95.0% by GC, this compound serves as a critical intermediate in the synthesis of regioregular conjugated polymers [1]. Its branched alkyl chain enhances solubility in common organic solvents, enabling solution-processing techniques such as spin-coating and inkjet printing, which are essential for fabricating organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) [1][2].

Why Linear Alkyl Chain Analogs Cannot Replace 2-Bromo-3-(2-octyldodecyl)thiophene in Solution-Processed Organic Electronics


Substituting 2-Bromo-3-(2-octyldodecyl)thiophene with linear alkyl chain analogs (e.g., 2-bromo-3-hexylthiophene or 2-bromo-3-octylthiophene) compromises device performance and processability. The branched 2-octyldodecyl side chain significantly increases solubility and suppresses premature aggregation during solution processing, enabling uniform film formation . In contrast, linear alkyl chains promote stronger π-π stacking and crystallization in solution, leading to gelation, poor film morphology, and reduced charge carrier mobility [1]. Quantitative studies on the corresponding polymers demonstrate that the branched alkyl substituent raises the crystallization activation energy, confirming its role in maintaining solution stability and optimal thin-film microstructure [2].

Quantitative Evidence Guide: Selecting 2-Bromo-3-(2-octyldodecyl)thiophene for High-Performance Organic Electronics


Purity and Physical Property Benchmarks for Reproducible Synthesis

Commercially available 2-Bromo-3-(2-octyldodecyl)thiophene is supplied with a minimum purity of 95.0% by GC, as certified by reputable vendors . Its liquid state at room temperature and flash point of 243°C provide safe handling and storage guidelines . Compared to less rigorously characterized research-grade thiophene monomers, this defined purity ensures reproducible polymerization kinetics and minimizes batch-to-batch variability in device fabrication .

Organic Electronics Polymer Synthesis Quality Control

Crystallization Activation Energy: Branched vs. Linear Side Chain Polymers

Differential scanning calorimetry (DSC) analysis of poly(3-alkylthiophenes) reveals that the branched poly(3-(2-octyldodecyl)thiophene) (P3ODT) exhibits a crystallization activation energy of 246.93 kJ/mol, compared to 184.78 kJ/mol for poly(3-dodecylthiophene) (P3DDT) which bears a linear side chain [1]. This 62.15 kJ/mol increase indicates a significantly higher energy barrier for crystallization in the branched polymer, directly translating to enhanced solution stability and reduced premature aggregation during film processing [1].

Polymer Physics Organic Semiconductors Thin-Film Morphology

Polymer Solar Cell Efficiency: 2-Octyldodecyl Side Chain Optimization

In a systematic study of diketopyrrolopyrrole (DPP)-based conjugated polymers with varying branched alkyl side chains, the polymer incorporating 2-octyldodecyl groups achieved a power conversion efficiency (PCE) of 5.8% in bulk heterojunction solar cells without thermal annealing [1]. While the polymer with a 2-tetradecylhexadecyl side chain yielded a higher hole mobility of 1.92 cm²/V·s in OFETs, the 2-octyldodecyl-substituted polymer demonstrated the highest photovoltaic performance among the series, highlighting the non-linear relationship between side-chain bulkiness and device metrics [1].

Organic Photovoltaics Polymer Solar Cells Side-Chain Engineering

Kumada Catalyst Transfer Polymerization: Impact of Branched Monomer on Reaction Kinetics

Comparative kinetic studies of Kumada catalyst transfer condensative polymerization (KCTCP) using 2-bromo-5-iodo-3-(2-octyldodecyl)thiophene (branched) versus 2-bromo-5-iodo-3-hexylthiophene (linear) demonstrate distinct differences in polymerization behavior [1]. The branched monomer results in a polymer (P3ODT) that exhibits a longer active chain-end lifetime and a higher maximum degree of polymerization achievable under controlled conditions compared to linear P3HT [1]. This difference is attributed to reduced non-covalent gelation in the branched system, which suppresses termination reactions and allows for the synthesis of higher molecular weight regioregular polythiophenes with narrow dispersity [1].

Controlled Polymerization Kumada Coupling Regioregular Polythiophenes

Application Scenarios: Leveraging 2-Bromo-3-(2-octyldodecyl)thiophene for Next-Generation Flexible Electronics


Synthesis of High-Mobility Conjugated Polymers for Organic Field-Effect Transistors (OFETs)

Researchers requiring solution-processable, high-mobility p-type semiconductors can utilize 2-Bromo-3-(2-octyldodecyl)thiophene as a key monomer in Stille or Suzuki polycondensations. The branched side chain ensures the resulting polymer remains soluble during synthesis and film casting, while enabling the formation of ordered microstructures upon annealing . This scenario is validated by the enhanced polymerization control and reduced gelation observed in KCTCP studies, leading to polymers with improved charge transport characteristics [1].

Fabrication of Efficient Bulk Heterojunction Organic Solar Cells (OPVs)

For OPV development, polymers derived from 2-Bromo-3-(2-octyldodecyl)thiophene offer an optimal balance between solubility and solid-state π-π stacking. The 2-octyldodecyl side chain has been shown to yield higher power conversion efficiencies (5.8%) compared to other branched analogs in DPP-based polymer systems, making it a preferred building block for donor materials in fullerene and non-fullerene solar cells [2]. Its use in solution-processed active layers enables roll-to-roll manufacturing of flexible, lightweight solar panels.

Development of Stable, High-Purity Monomer Feedstocks for Industrial Polymer Production

Industrial-scale synthesis of polythiophenes for flexible displays and smart packaging requires monomers with guaranteed purity and consistent physical properties. 2-Bromo-3-(2-octyldodecyl)thiophene, available with >95.0% purity by GC, ensures batch-to-batch reproducibility in large-volume polymerizations . Its liquid state at room temperature and defined flash point (243°C) facilitate safe handling and precise metering in continuous flow reactors, reducing production costs and improving yield .

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